molecular formula C7H12N4S B2549089 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione CAS No. 2305255-75-6

4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B2549089
CAS No.: 2305255-75-6
M. Wt: 184.26
InChI Key: PAMDYZAVUSASJL-UHFFFAOYSA-N
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Description

4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a piperidine ring fused to a 1,2,4-triazole ring, with a thione group at the 5-position of the triazole ring. The unique structure of this compound contributes to its diverse biological activities, making it a valuable target for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione typically involves the cyclization of substituted phenylthiosemicarbazides in the presence of a base. One common method includes the use of sodium hydroxide solution and microwave irradiation at 100°C for 5-10 minutes . The reaction mixture is then cooled, quenched with water, and the precipitated solid is filtered, dried, and crystallized in methanol to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications, including:

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

Medicine:

  • Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
  • Evaluated for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Properties

IUPAC Name

4-piperidin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h5-6,8H,1-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDYZAVUSASJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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